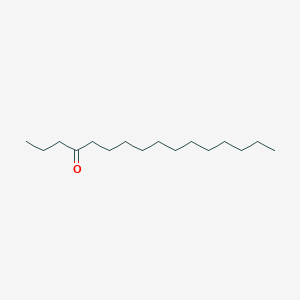

4-Hexadecanone

Description

Properties

IUPAC Name |

hexadecan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h3-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIKKFZLSSZWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317347 | |

| Record name | 4-Hexadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18787-65-0 | |

| Record name | 4-Hexadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18787-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Hexadecanone

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

Biocatalysis offers environmentally friendly and highly selective routes for synthesizing complex molecules. For long-chain ketones like 4-Hexadecanone, microbial and enzymatic transformations play a significant role.

Enzymatic Pathways in Ketone Formation from Alcoholic Intermediates

Alcohol dehydrogenases (ADHs) are a class of enzymes central to the interconversion of alcohols and their corresponding aldehydes or ketones mdpi.comnih.gov. These enzymes are typically dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) [NAD(P)+] and require cofactor regeneration for catalytic activity mdpi.com. ADHs can catalyze the oxidation of secondary alcohols to ketones with high selectivity mdpi.commdpi.com. For example, if a long-chain alcohol precursor such as 4-hexadecanol (B12384) were available, ADHs could be employed to oxidize it to this compound mdpi.com. Research into microbial metabolism of alkanes has identified that the formation of ketones from internal alcohols is a key step, often mediated by alcohol dehydrogenase-like enzymes ebi.ac.uk. The specific regioselectivity for producing this compound would depend on the specific alcohol intermediate and the enzyme's active site.

Targeted Organic Synthesis Routes to this compound

Organic synthesis provides precise control over reaction pathways, enabling the targeted construction of specific molecular structures like this compound.

Regioselective Oxidation Strategies for Long-Chain Alcohols

The selective oxidation of long-chain alcohols to ketones is a fundamental transformation in organic synthesis. For the synthesis of this compound, this would typically involve the regioselective oxidation of 4-hexadecanol. Various oxidation methods can achieve this conversion. For instance, reagents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin Periodinane (DMP), or Swern oxidation conditions are known to oxidize secondary alcohols to ketones without over-oxidation to carboxylic acids masterorganicchemistry.com. TEMPO-catalyzed oxidation systems, often in combination with co-oxidants like sodium periodate (B1199274) (NaIO4) or bis(acetoxy)iodobenzene (BAIB), also offer mild and efficient routes for the oxidation of secondary alcohols to ketones researchgate.netresearchgate.net. The challenge lies in obtaining the specific precursor, 4-hexadecanol, with high purity.

Carbon-Carbon Bond Formation Methodologies for Ketone Scaffolds

While direct C-C bond formation to assemble the this compound skeleton is less common for simple symmetrical ketones, more complex strategies can be employed. For instance, methodologies involving the coupling of smaller fragments could be envisioned. However, for a straightforward ketone like this compound, synthesis often relies on functional group transformations of pre-existing carbon chains. Traditional methods for ketone synthesis include the addition of organometallic reagents to carboxylic acid derivatives (e.g., Weinreb amides) or nitriles, followed by hydrolysis or oxidation steps organic-chemistry.org. Alternatively, the oxidation of secondary alcohols, as discussed above, is a direct route to ketones. Carbon-carbon bond activation strategies, while powerful for complex scaffolds, are generally not the primary approach for synthesizing simple aliphatic ketones like this compound researchgate.net.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves careful selection of catalysts, solvents, reaction temperatures, and reaction times. For instance, in the decarboxylation of fatty acids to produce ketones, parameters such as reaction temperature, catalyst type, and reaction time are essential researchgate.net. Studies on the ketonization of fatty acids, like those derived from palm oil, show that reaction temperatures ranging from 66°C to 250°C, with catalysts such as Mg/Al/Cu layered double hydroxides, can yield ketones, with FTIR analysis confirming the presence of the carbonyl group at 1697–1710 cm⁻¹ researchgate.net. The yield and selectivity can be influenced by the structure of the fatty acid feedstock, with saturated fatty acids generally leading to higher yields and less catalyst deactivation compared to unsaturated ones acs.org. For biocatalytic routes, optimizing parameters such as pH, temperature, substrate concentration, and enzyme loading is vital for efficient biotransformation mdpi.comuni-greifswald.de.

Elucidation of 4 Hexadecanone Chemical Reactivity and Transformation Pathways

Enzymatic and Microbial Degradation Pathways of 4-Hexadecanone and Analogues

Anaerobic Transformation Processes by Microbial Enrichment Cultures

The anaerobic degradation of ketones, including long-chain aliphatic ketones like this compound, is a metabolically challenging process for many microorganisms. However, specialized microbial communities, often enriched from environments like marine sediments or activated sludge, have demonstrated the capacity to utilize these compounds as sole carbon and energy sources under anoxic conditions nih.gov. These degradation pathways typically involve an initial activation step to overcome the energetic barrier associated with the carbonyl group.

Table 1: Microbial Degradation of Ketones Under Anaerobic Conditions

| Ketone Substrate | Microbial Group Involved | Conditions | Key Activation Step | Reference |

| Acetone (B3395972) | Denitrifying bacteria | Anaerobic | Carboxylation | nih.govresearchgate.net |

| Acetone | Sulfate-reducing bacteria | Anaerobic | Carboxylation | nih.govd-nb.info |

| Hexadecan-2-one | Microbial enrichment culture | Sulfate-reducing | Carboxylation | nih.gov |

| Butanone | Denitrifying bacteria | Anaerobic | Carboxylation | researchgate.net |

Carboxylation Reactions in Ketone Degradation

A critical initial step in the anaerobic degradation of many ketones, including those with longer carbon chains, is carboxylation nih.govnih.govresearchgate.netd-nb.inforesearchgate.net. This process involves the addition of a carboxyl group (-COOH) to the ketone molecule, thereby activating it for subsequent metabolic breakdown. For ketones like acetone, this carboxylation typically occurs at the carbon atom adjacent to the carbonyl group, leading to the formation of acetoacetate (B1235776) or a related beta-keto acid nih.govresearchgate.netd-nb.inforesearchgate.net. This beta-keto acid can then be further processed, often via thiolytic cleavage, into smaller units such as acetyl-CoA, which can enter central metabolic pathways d-nb.info.

The carboxylation of ketones is often an energy-intensive reaction, requiring ATP equivalents for the enzymatic machinery involved, such as specific acetone carboxylases nih.govresearchgate.net. For this compound, it is hypothesized that a similar carboxylation mechanism would occur, likely at the alpha-carbon position relative to the carbonyl group, forming a 17-carbon beta-keto acid. Research on hexadecan-2-one degradation supports this, indicating that carboxylation reactions are fundamental to its anaerobic oxidation nih.gov. The introduction of the carboxyl group transforms the relatively inert ketone into a more reactive carboxylic acid derivative, facilitating further enzymatic attack and breakdown.

Table 2: Carboxylation in Anaerobic Ketone Metabolism

| Ketone Substrate | Carboxylation Product (Hypothesized/Observed) | Energy Requirement (ATP) | Enzyme Class (Example) | Reference |

| Acetone | Acetoacetate | 2-4 equivalents | Acetone carboxylase | nih.govresearchgate.net |

| Hexadecan-2-one | Pentadecanoic acid (via beta-keto acid) | Implied | Carboxylase | nih.gov |

| This compound | 3-Oxoheptadecanoic acid (Hypothesized) | Implied | Carboxylase | - |

Role of Alcoholic Intermediates in Biotransformation

During the biotransformation of ketones, the carbonyl group can be reduced to a hydroxyl group, forming the corresponding secondary alcohol. This interconversion is catalyzed by alcohol dehydrogenases (ADHs), enzymes that can operate in both directions, converting alcohols to ketones and vice versa, often depending on pH and cofactor availability researchgate.netfrontiersin.org. For instance, the metabolism of hexadecan-2-one by microbial cultures has been observed to involve a partial reduction of the carbonyl group, leading to the formation of hexadecan-2-ol nih.gov.

Table 3: Ketone-Alcohol Interconversion in Biotransformation

| Substrate Type | Transformation Direction | Enzyme Class Involved | Potential Role of Intermediate | Reference |

| Ketone | Reduction to Alcohol | Alcohol Dehydrogenase | Metabolic intermediate, side-pathway | nih.govresearchgate.netfrontiersin.org |

| Alcohol | Oxidation to Ketone | Alcohol Dehydrogenase | Activation for further metabolism | researchgate.netfrontiersin.orgneu.edu.tr |

| Hexadecan-2-one | Reduction to Hexadecan-2-ol | Implied ADH activity | Potential side-pathway | nih.gov |

Natural Occurrence and Biogenetic Origins of 4 Hexadecanone

Presence in Environmental Matrices

Biomass-Derived Materials

Research into the conversion of biomass into valuable chemicals and fuels has identified various ketone compounds. In the context of processing biomass-derived feedstocks, "hexadecanone" has been listed as a desirable C4+ ketone that can be produced google.comgoogle.com. Studies on the pyrolysis of biomass, such as cassava and rubber seed oil mixtures, have identified specific hexadecanone isomers like 2-hexadecanone (B131148) and 9,12-hexadecanone in the resulting bio-oil fractions ije-pyc.org. Additionally, "Hexadecanone" has been detected as a component in bio-oil fractions produced from biomass through thermal cracking processes longdom.org. While these findings indicate the presence of hexadecanone structures derived from biomass, direct evidence specifically for 4-Hexadecanone in these biomass conversion products is limited in the reviewed literature.

Coal Bioconversion Byproducts

The bioconversion of coal involves microbial processes that can break down complex organic matter, yielding various chemical byproducts. Studies analyzing the organic composition of coal extracts and biodegraded hydrocarbons have identified "Hexadecanone" among the detected compounds uq.edu.au. This suggests that hexadecanone structures can be formed as a result of microbial activity on coal. However, the provided research does not specifically detail the presence or formation of this compound as a distinct byproduct of coal bioconversion processes.

Formation through Biodegradation of Polymeric Materials (e.g., Polyethylene)

The biodegradation of polyethylene (B3416737) (PE), a common plastic polymer, is an area of active research. Studies investigating the microbial degradation of PE have identified various metabolites, including ketones. For instance, research on polyethylene biodegradation by bacteria has detected "2-hexadecanone" as a key compound nih.govresearchhub.comfrontiersin.org. Other studies on PE biodegradation also report the presence of "hexadecanone" frontiersin.orgfrontiersin.org. These findings indicate that hexadecanone structures can be formed during the microbial breakdown of polyethylene. However, the specific isomer this compound has not been explicitly identified as a product in the reviewed literature concerning polyethylene biodegradation.

Advanced Analytical and Spectroscopic Characterization of 4 Hexadecanone

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating, identifying, and quantifying chemical compounds. For 4-Hexadecanone, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) offer distinct advantages in its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile organic compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. In GC, this compound, being a relatively non-polar, moderately volatile molecule, is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the intensity of specific ions can be used for quantification.

For saturated aliphatic ketones like this compound, GC-MS analysis typically involves electron ionization (EI), which causes fragmentation. Key fragmentation patterns often arise from alpha-cleavage, where the bond adjacent to the carbonyl group breaks, yielding characteristic ions. The McLafferty rearrangement can also occur if gamma-hydrogens are available. The molecular ion (M⁺) may also be observed, though it can be weak for ketones. The retention time on the GC column, coupled with the mass spectral data, allows for confident identification. GC-MS is highly sensitive, capable of detecting compounds at trace levels (parts per billion or trillion), making it suitable for both identification and quantification in complex matrices boku.ac.atshimadzu.comleeder-analytical.com.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

HPLC is a versatile technique particularly useful for compounds that are less volatile or thermally labile than those amenable to GC. For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8 bonded silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) mac-mod.comresearcher.life.

This compound, with its long alkyl chain, exhibits significant hydrophobicity, leading to good retention on reversed-phase columns. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. By adjusting the mobile phase composition (e.g., the ratio of organic solvent to water) and gradient, effective separation of this compound from other components in a mixture can be achieved. HPLC is widely used for assessing the purity of a compound, as impurities will typically elute at different retention times, allowing for their detection and quantification based on peak area chromforum.org. The use of UV-Vis detectors is common, as ketones exhibit UV absorbance due to the carbonyl group, although the absorption is typically in the lower UV range (around 270-280 nm for simple ketones) researchgate.net.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for qualitative analysis, reaction monitoring, and preliminary purity assessment. It involves separating compounds on a thin layer of adsorbent material (commonly silica (B1680970) gel or alumina) coated on a plate. A suitable mobile phase (solvent system) is used to elute the compounds up the plate via capillary action.

For this compound, silica gel plates are typically used with a mobile phase system that balances polarity to achieve optimal separation. Common mobile phases for ketones involve mixtures of non-polar solvents (like hexane (B92381) or heptane) with more polar solvents (like ethyl acetate (B1210297) or acetone) researchgate.netmerckmillipore.comgoogle.comualberta.cascienceinschool.org. The separation is visualized by the compound's retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An Rf value between 0.3 and 0.7 is generally considered ideal for good separation and visibility ualberta.cakhanacademy.org. TLC can quickly indicate the presence of impurities by showing additional spots on the chromatogram.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide complementary information about the hydrogen and carbon atoms within this compound.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, characteristic signals would be observed for the different types of protons. The protons on the carbon adjacent to the carbonyl group (α-carbons) are typically deshielded and appear in the range of δ 2.0-2.5 ppm. The long aliphatic chain (C5-C15) would give rise to multiple methylene (B1212753) (-CH₂-) signals, which are often observed as overlapping signals in the region of δ 1.2-1.4 ppm. The terminal methyl group (-CH₃) would appear as a triplet around δ 0.9 ppm. The specific splitting patterns (multiplicity) of these signals, determined by the (n+1) rule, provide information about neighboring protons libretexts.orghw.ac.uk.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C=O) of this compound is expected to resonate significantly downfield, typically around δ 200-215 ppm. The methylene carbons adjacent to the carbonyl group (α-carbons) would appear in the range of δ 40-50 ppm. The remaining methylene carbons of the long alkyl chain would show signals in the δ 20-35 ppm range, with the terminal methyl carbon appearing around δ 10-20 ppm libretexts.orglibretexts.org. The precise chemical shifts can be influenced by the solvent and temperature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, the most prominent absorption band would be associated with the carbonyl (C=O) stretching vibration.

Saturated aliphatic ketones, such as this compound, exhibit a strong absorption band in the IR spectrum in the region of 1715 cm⁻¹ libretexts.orgmsu.edulibretexts.orgorgchemboulder.com. This characteristic absorption is indicative of the presence of a ketone functional group. Other significant absorptions would include C-H stretching vibrations from the alkyl chain, typically observed in the region of 2850-2960 cm⁻¹. C-H bending vibrations would also be present in the fingerprint region (< 1500 cm⁻¹). The absence of O-H stretching bands (broad absorption around 3200-3600 cm⁻¹) and C=O stretching bands characteristic of carboxylic acids or esters would further confirm the presence of a simple ketone structure.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS), particularly electron ionization (EI) mass spectrometry, is a powerful technique for elucidating the structure of organic molecules like this compound (C₁₆H₃₂O). Upon ionization, the molecular ion of this compound undergoes fragmentation, producing a characteristic pattern of fragment ions that can be analyzed to determine its structure. The fragmentation pathways are governed by the stability of the resulting ions and radicals, with common mechanisms including alpha-cleavage and McLafferty rearrangement.

Key Fragmentation Pathways for this compound:

Alpha-Cleavage: This is a predominant fragmentation route for ketones. It involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. For this compound, which has the structure CH₃CH₂CH₂COCH₂(CH₂)₁₁CH₃, alpha-cleavage can occur on either side of the carbonyl group (C₄).

Cleavage between C₃ and C₄ yields the acylium ion [CH₃CH₂CH₂CO]⁺ with a mass-to-charge ratio (m/z) of 71, and a neutral alkyl radical [CH₂(CH₂)₁₁CH₃]•.

Cleavage between C₄ and C₅ yields the alkyl ion [CH₃CH₂CH₂CH₂]⁺ with an m/z of 57, and a neutral acyl radical [COCH₂(CH₂)₁₁CH₃]•. The presence of these characteristic acylium and alkyl ions provides strong evidence for the ketone functionality and the length of the alkyl chains attached to the carbonyl group uni-saarland.de, miamioh.edu, msu.edu.

McLafferty Rearrangement: This rearrangement occurs when a molecule possesses a gamma-hydrogen atom relative to the carbonyl group. In this compound, a hydrogen atom from the seventh carbon (C₇) can transfer to the carbonyl oxygen, followed by cleavage of the bond between the alpha and beta carbons relative to the carbonyl group (C₅-C₆). This process results in the formation of a charged enol fragment and a neutral alkene. For this compound, this typically leads to a fragment ion with an m/z of 72, corresponding to [CH₃CH₂CH₂C(OH)=CH₂]⁺ spectroscopyonline.com, wikipedia.org, miamioh.edu, youtube.com.

The National Institute of Standards and Technology (NIST) WebBook provides mass spectral data for this compound, which can be used for comparison and confirmation of these fragmentation patterns nist.gov.

Table 1: Expected Major Fragment Ions for this compound in EI-MS

| Fragment Type | Expected Ion Formula | m/z Value | Fragmentation Pathway |

| Acylium Ion | [C₄H₇O]⁺ | 71 | Alpha-cleavage |

| Alkyl Ion | [C₄H₉]⁺ | 57 | Alpha-cleavage |

| Enol Fragment Ion | [C₅H₁₀O]⁺ | 72 | McLafferty Rearrangement |

| Larger Alkyl Ion | [C₁₃H₂₇]⁺ | 171 | Alpha-cleavage (loss of acyl) |

| Larger Acylium Ion | [C₁₃H₂₅O]⁺ | 197 | Alpha-cleavage (loss of alkyl) |

Note: Ion abundances can vary depending on specific instrument conditions. The m/z values are based on predicted fragmentation patterns for saturated aliphatic ketones.

UV-Visible (UV-Vis) Spectrophotometry for Functional Group Analysis

UV-Visible (UV-Vis) spectrophotometry is a technique that probes electronic transitions within molecules. For carbonyl compounds like ketones, UV-Vis spectroscopy can provide information about the presence of the C=O functional group. Saturated aliphatic ketones typically exhibit two types of electronic transitions:

n→π* Transition: This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. For saturated ketones, this transition is generally weak (low molar absorptivity, ε < 100 L mol⁻¹ cm⁻¹) and occurs in the ultraviolet region, typically around 270-300 nm masterorganicchemistry.com, msu.edu, hnue.edu.vn. The long alkyl chain of this compound does not introduce significant chromophores that would shift this absorption into the visible region.

π→π* Transition: This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. For isolated carbonyl groups, this transition is strong (high molar absorptivity, ε > 10,000 L mol⁻¹ cm⁻¹) but occurs at very short wavelengths, often below 200 nm, which is typically outside the range of standard UV-Vis spectrophotometers or limited by solvent cutoff uobabylon.edu.iq, hnue.edu.vn.

Due to the weak intensity and position of the n→π* transition, direct UV-Vis analysis of saturated aliphatic ketones like this compound might not yield a strong, easily discernible peak at routine wavelengths unless sensitive detection methods or derivatization techniques are employed figshare.com. However, the presence of an absorption band in the 270-300 nm range can serve as an indicator for the carbonyl functionality. For example, acetone (B3395972), a simple ketone, shows a weak absorption maximum around 275 nm masterorganicchemistry.com.

Table 2: Typical UV-Vis Absorption Characteristics of Saturated Aliphatic Ketones

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |

| n→π | 270-300 | < 100 | Weak absorption; indicative of carbonyl group. |

| π→π | < 200 | > 10,000 | Strong absorption; often outside standard UV-Vis range for saturated ketones. |

Non Clinical and Industrial Applications of 4 Hexadecanone and Its Derivatives

Chemical Intermediate in Material Science and Specialty Chemicals

The chemical reactivity and structural features of 4-Hexadecanone position it as a valuable intermediate in the synthesis of more complex molecules and materials. Its utility spans across the production of surfactants, plasticizers, and precursors for advanced biofuels.

Production of Surfactants and Plasticizers

Long-chain ketones can serve as precursors for the synthesis of various specialty chemicals, including surfactants and plasticizers benchchem.compjoes.comocl-journal.orggoogle.comwipo.int. For instance, symmetrical, two-long-chain ketones can be converted into long-chain amines through reductive amination. These amines, in turn, are essential for the production of nonionic surfactants via condensation with aldoses or oxidized sugars pjoes.com. Furthermore, research indicates that internal ketones synthesized through the decarboxylative ketonization of fatty acids or their derivatives can be used to prepare surfactants with twin-tail or Gemini structures google.comwipo.int. These surfactants, derived from renewable resources like waste technical fats, offer potential environmental benefits and enhanced surface activity compared to conventional surfactants pjoes.com.

Precursor for Biofuel-Range Molecules

Ketones, including those with longer carbon chains, are being explored as intermediates or precursors in the development of advanced biofuels pnas.orgnih.govjbei.orgnih.gov. Research pathways focus on converting biomass-derived molecules, such as alkyl methyl ketones, into compounds suitable for fuels and lubricants. For example, catalytic condensation of ketones can yield higher molecular weight condensates, which, after hydrodeoxygenation, can produce cycloalkane compounds with properties desirable for aviation fuels and lubricant base oils pnas.org. While specific studies detailing this compound's direct conversion into biofuels are not extensively documented, the general principle of utilizing long-chain ketones as building blocks for hydrocarbon synthesis aligns with broader research trends in bio-based fuel production pnas.orgjbei.orgnih.gov. The conversion of fatty acids into methyl ketones, which can then be further processed, highlights the potential of such compounds in the renewable energy sector jbei.org.

Research Applications in Analytical Chemistry (e.g., Reference Standards)

In the field of analytical chemistry, ketones are frequently employed as reference standards and analytical reagents. Compounds like this compound can be utilized in techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for calibration, identification, and quantification of other substances alfa-chemistry.comsigmaaldrich.comscharlab.comshodex.comastm.orgresearchgate.net. Certified reference materials (CRMs) and reference standards are crucial for ensuring the accuracy and reliability of analytical testing across various sectors, including food and beverage, environmental analysis, and pharmaceutical research sigmaaldrich.com. For instance, mixtures of ketones are used in chromatography for method validation and system suitability testing, guaranteeing that the analytical equipment performs correctly at the time of analysis shodex.comusp.org. The availability of well-characterized ketones as standards aids in the precise analysis of complex mixtures and the identification of unknown compounds alfa-chemistry.comsigmaaldrich.com.

Compound List

this compound

Acetaldehyde

Aldehydes

Aliphatic Alcohols

Alkyl methyl ketones

Anilines

Aromatic Alcohols

Aromatic ketones

Benzaldehyde

Benzophenone

β-hydroxybutyrate

Butanol

Butyric acid

Cinnamaldehyde

Cyclobutanone

Cyclohexanone

Cycloalkane compounds

Dichloromethane

Diethyl ketone

Diisobutyl ketone

Dimethyl disulfide

Di-n-butyl ketone

Di-n-propyl ketone

Docosahexaenoic acid (DHA)

Ethanol

Ethyl methyl ketone

Fatty acid esters

Fatty acids

Formaldehyde

Fruity ketones

Furanthiol

Gemini surfactants

Geranyl pyrophosphate (GPP)

Glucose

Glyceric acid

Heptadecanone

Hexanal

Hexanoic acid

Hydrocarbons

Hydroxide

Hydroxylation

Imine

Isophorone

Isoprenoid pathways

Isopropenyl 4-[bis(4-methylphenyl)amino]phenyl ketone

Ketone bodies

Ketones

Levulinic acid

Linoleic acid

Lipids

Lubricants

Malonylnitrile

Medium Chain Fatty Acids (MCFA)

Medium Chain Triglycerides (MCT)

Methyl amyl ketone

Methyl butyl carbinol

Methyl butyl ketone

Methyl ethyl ketone (MEK)

Methyl hexanoate (B1226103)

Methyl isobutyl carbinol

Methyl isobutyl ketone

Methyl isoamyl ketone

Methyl methyl ketone

Methyl octanoate (B1194180)

Methyl propyl ketone

Methyl tetradecyl ketone

Methyl vinyl ketones

Monoalkylated/dialkylated ketones

Monounsaturated fatty acids

Morpholine

Muscone

N-Ethyl-N-perfluorooctylsulfonylaminoethanol

N-Nitrosodimethylamine (NDMA)

Nonanal

Nonanoic acid

Nonionic surfactants

Olefins

Olive oil

Oligomers

Organocadmium compounds

Organocopper compounds

Oxidized sugars

Palmitic acid

Pentane

Perfluorooctylsulfonylaminoethanol

Petroleum

Phenol

Phenyl vinyl ketones

Plasticizers

Polyethylene (B3416737) Glycol 3350

Polymers

Propane

Propane-1,2-diol

Propionic acid

Propylene glycol

Propyl methyl ketone

Pyrazines

Pyruvate

Quaternary ammonium (B1175870) salts

Raspberry ketone

Resins

Saccharides

Silyl enol ethers

Sorbitol

Soursop pulp

Steroids

Succinyl CoA-oxoacid transferase (SCOT)

Sugars

Sulfates

Surfactants

Tetrachloroethane

Tetrahydro-4H-indeno-1,3-dioxole

Toluene

Triglycerides

Trithiocarbonates

Vanillin

Vinyl ketones

Waxes

Theoretical and Computational Chemistry of 4 Hexadecanone

Computational chemistry employs various theoretical models and algorithms to simulate and predict molecular properties. For 4-Hexadecanone, these methods allow for an in-depth understanding of its fundamental characteristics.

Electronic Structure Analysis (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a cornerstone of modern quantum chemistry, providing a robust framework for investigating the electronic structure of atoms and molecules ukm.my, simonsfoundation.org. DFT is based on the principle that the ground-state properties of a system are uniquely determined by its electron density ukm.my, hi.is. This method allows for the calculation of a molecule's energy, geometry, and electron distribution by solving approximations of the Kohn-Sham equations ukm.my, hi.is. Key outputs from DFT studies include the determination of molecular orbitals, charge distributions, and electronic excitation energies, such as the HOMO-LUMO gap cuny.edu, ukm.my.

In the context of this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, ground-state energy, and the distribution of electron density across its sixteen-carbon chain and carbonyl group. Analysis of the electron density can reveal partial atomic charges, highlighting polar regions within the molecule. The HOMO-LUMO gap, a critical electronic property, provides insight into the molecule's susceptibility to electrophilic or nucleophilic attack and its potential for electronic transitions solubilityofthings.com, cuny.edu. While specific DFT data for this compound was not found in the provided search results, these calculations are fundamental for understanding its electronic characteristics and predicting its chemical behavior.

Molecular Orbital Theory and Reactivity Predictions

Molecular Orbital (MO) theory offers a complementary approach to understanding chemical bonding and reactivity by describing how atomic orbitals combine to form molecular orbitals that span the entire molecule solubilityofthings.com, studyorgo.com, csus.edu. This theory explains electron delocalization and provides a basis for predicting molecular properties and reaction pathways solubilityofthings.com, cuny.edu. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions studyorgo.com.

For this compound, MO theory can elucidate the electronic interactions, especially around the carbonyl group. The electronegativity difference between oxygen and carbon in the carbonyl moiety influences the electron distribution, making the carbonyl carbon an electrophilic center susceptible to nucleophilic attack cuny.edu. MO theory can quantify this electrophilicity and predict the preferred sites and mechanisms for reactions, such as addition reactions at the carbonyl carbon solubilityofthings.com, cuny.edu. The delocalization of electrons and the energy levels of molecular orbitals are key factors in determining a molecule's stability and reactivity solubilityofthings.com, studyorgo.com. Specific MO theory predictions regarding the reactivity of this compound were not detailed in the accessible search results.

Molecular Dynamics and Conformational Analysis

Cheminformatics and Predictive Modeling of this compound Behavior

Cheminformatics integrates chemical information with computational methods to analyze, store, and retrieve chemical data, enabling the prediction of molecular properties and behaviors neovarsity.org, molinspiration.com. Predictive modeling, often utilizing machine learning (ML) algorithms and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, leverages existing data to forecast the characteristics of chemical compounds arxiv.org, chemrxiv.org. These approaches are vital for accelerating research in areas such as drug discovery, materials science, and chemical process optimization neovarsity.org, schrodinger.com.

Applied to this compound, cheminformatics tools can predict various physicochemical properties. For instance, models can estimate its lipophilicity (e.g., LogP), water solubility, polar surface area, and hydrogen bonding capabilities, which are crucial for understanding its behavior in different environments, including biological systems molinspiration.com. Software packages like Molinspiration are designed to calculate such molecular properties and support virtual screening molinspiration.com. Machine learning models, trained on large datasets, can also predict the potential biological activity or material properties of compounds like this compound based on their structural features arxiv.org, chemrxiv.org. Although specific cheminformatics studies or predictive models for this compound were not detailed in the search results, these techniques are broadly applicable for characterizing chemical entities.

Environmental Fate and Ecological Transformation of 4 Hexadecanone

Biodegradation Pathways and Mechanisms

The primary mechanism for the environmental degradation of 4-hexadecanone is expected to be aerobic biodegradation by microorganisms. The most probable pathway for the microbial metabolism of long-chain aliphatic ketones involves a Baeyer-Villiger monooxygenase (BVMO). This enzyme catalyzes the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester.

The proposed biodegradation pathway for this compound is as follows:

Oxidation: A Baeyer-Villiger monooxygenase attacks the this compound molecule, inserting an oxygen atom to form an ester. Depending on the side of the carbonyl group that is oxidized, this could result in either tridecyl propanoate or propyl dodecanoate.

Hydrolysis: The resulting ester is then hydrolyzed by esterase enzymes into an alcohol and a carboxylic acid. For example, tridecyl propanoate would be cleaved into 1-tridecanol (B166897) and propanoic acid.

Beta-Oxidation: The resulting fatty acid (e.g., propanoic acid) and long-chain alcohol (which would be further oxidized to a fatty acid) can then be completely mineralized by the microbial cell through the beta-oxidation pathway for energy and biomass production.

This subterminal oxidation pathway has been documented for other long-chain ketones, such as 2-tridecanone, by various Pseudomonas species. While direct evidence for this compound is not available, this enzymatic process is the most likely mechanism for its biological breakdown in the environment. The rate of biodegradation will be influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of a competent microbial community.

Table 1: Examples of Microorganisms Capable of Degrading Aliphatic Ketones

| Microorganism Strain | Degraded Ketone(s) | Reference |

| Pseudomonas sp. KT-3 | Methyl ethyl ketone (MEK), diethyl ketone (DK), and others | nih.gov |

| Arthrobacter viscosus | Diethylketone | nih.gov |

| Pseudomonas veronii MEK700 | 2-butanone, 2-hexanol | |

| Pseudomonas multivorans | 2-tridecanone | acs.org |

| Pseudomonas aeruginosa | 2-tridecanone | acs.org |

Bioavailability and Bioconversion in Environmental Systems

The bioavailability of a contaminant refers to the fraction of it that is available for uptake by organisms. For a hydrophobic organic compound like this compound, bioavailability in soil and sediment is a critical factor controlling its biodegradation and potential for bioaccumulation. nih.govresearchgate.netelsevierpure.com

Due to its long carbon chain, this compound is expected to have low water solubility and a high affinity for organic matter in soil and sediment. nih.govresearchgate.netelsevierpure.com This strong sorption to environmental matrices can significantly reduce its bioavailability to microorganisms, thereby slowing down its rate of biodegradation. researchgate.net The phenomenon known as "aging" can further decrease bioavailability over time as the compound becomes more strongly sequestered within the soil or sediment structure. researchgate.net

Role in Atmospheric Chemistry and Aerosol Formation

While this compound has a relatively low vapor pressure, it can still be present in the atmosphere, particularly in areas with relevant emission sources. In the gas phase, its primary atmospheric fate would be reaction with hydroxyl (OH) radicals. mdpi.comconicet.gov.ar This reaction would initiate a series of oxidation steps, leading to the formation of various smaller, more oxygenated products.

Of particular importance is the potential for long-chain ketones to contribute to the formation of secondary organic aerosols (SOA). acs.orgnih.govrsc.orgnih.gov The oxidation products of this compound in the atmosphere can have lower volatility than the parent compound. These products can then partition from the gas phase to the particle phase, contributing to the formation and growth of SOA. rsc.org The formation of SOA has significant implications for air quality, climate, and human health. mdpi.com

Heterogeneous reactions on the surface of existing aerosol particles can also play a role in the atmospheric transformation of ketones and their contribution to SOA. nih.gov However, the specific pathways and yields of SOA formation from this compound have not been studied.

Emerging Research Directions and Future Outlook for 4 Hexadecanone Studies

Sustainable Production Strategies for 4-Hexadecanone

The drive towards greener chemical processes has spurred interest in developing sustainable methods for synthesizing long-chain ketones like this compound. Current research is exploring bio-based pathways and environmentally benign chemical synthesis routes.

Biocatalysis and Fermentation: Microbial fermentation and enzymatic catalysis offer promising avenues for sustainable production. While specific large-scale fermentation processes for this compound are still under development, research into microbial production of long-chain ketones from renewable feedstocks, such as fatty acids or sugars, is ongoing organic-chemistry.orgsusupport.comnih.govjakemp.comsusupport.commdpi.comresearchgate.net. These methods leverage the metabolic capabilities of microorganisms or specific enzymes to convert biomass-derived materials into desired chemical products, minimizing waste and energy consumption. For instance, research into the synthesis of methyl ketones from carboxylic acids using green chemistry metrics highlights the potential for such bio-based approaches csic.es.

Green Chemistry Synthesis: Chemical synthesis routes are also being refined to align with green chemistry principles. This includes developing metal-free catalytic systems and utilizing milder reaction conditions. For example, water-assisted C-C coupling between olefins and photoactivated acetone (B3395972) has shown efficiency in synthesizing methyl ketones, including long-chain variants, under environmentally friendly conditions organic-chemistry.org. Similarly, the use of nitrogen dioxide gas for the oxidation of alcohols to aldehydes, ketones, or acids presents a waste-free sustainable oxidation procedure nih.gov. Furthermore, advancements in catalytic science are enabling the direct transformation of lignocellulosic biomass and other renewable feedstocks into valuable chemicals, often employing engineered enzymes or novel catalytic systems jakemp.compharmafeatures.com. The α-alkylation of ketones with alcohols, utilizing borrowed hydrogen methodology, is another area that liberates only water as a byproduct, representing atom-economic feasibility and environmental friendliness for ketone synthesis mdpi.com.

Exploration of Novel Non-Clinical Applications

Beyond its potential in perfumery and as a chemical intermediate, research is beginning to explore other non-clinical applications for this compound and similar long-chain ketones.

Materials Science and Specialty Chemicals: Long-chain ketones possess unique physical properties that make them candidates for applications in materials science. Their structure can be leveraged in the synthesis of polymers, lubricants, or as components in advanced materials. For example, long-chain ketones produced via the α-alkylation of ketones with alcohols can serve as fuel precursors, which, upon hydrogenation, yield long-chain alkanes suitable for blending in transportation fuels mdpi.com. The chemical industry is increasingly looking towards biomass-derived feedstocks to produce a wide array of chemicals, including those used in specialty chemical formulations jakemp.compharmafeatures.comgoogle.com.

Chemical Intermediates: this compound can serve as a valuable building block or intermediate in the synthesis of more complex organic molecules. Its carbonyl group offers a reactive site for various chemical transformations, enabling the creation of diverse downstream products. Research into the synthesis of α-keton thiol esters via photocatalytic oxidative radical addition of thioic acid to alkenes exemplifies the utility of ketone derivatives in organic synthesis, aligning with green chemistry principles acs.org.

Development of Advanced Analytical Techniques for Trace Detection and Isomer Differentiation

Accurate and sensitive detection of this compound, especially at low concentrations, and the ability to distinguish between its potential isomers are crucial for quality control, research, and environmental monitoring.

Trace Detection Methods: Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors are essential for quantifying this compound in complex matrices. Research is focused on optimizing these methods for high sensitivity and selectivity, enabling the detection of trace amounts of the compound in environmental samples or biological fluids, should its presence be relevant in such contexts.

Isomer Differentiation: While this compound is a specific positional isomer, research into long-chain ketones may involve differentiating between various positional isomers (e.g., 2-Hexadecanone (B131148), 3-Hexadecanone) or structural isomers. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, are vital for structural elucidation and isomer identification. Advanced chromatographic techniques, such as chiral chromatography, might be employed if stereoisomers become relevant in specific applications or metabolic studies.

Integrated Multi-Omics Approaches in Biotransformation Research

Understanding the metabolic pathways and enzymatic machinery involved in the biosynthesis or degradation of this compound is a key area for future research, particularly in the context of microbial production or biotransformation.

Metabolic Engineering and Pathway Elucidation: Integrated multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for dissecting complex biological systems. Applying these techniques to microorganisms engineered for this compound production or involved in its biotransformation can provide comprehensive insights into the underlying metabolic pathways jakemp.comsusupport.commdpi.comresearchgate.net. This includes identifying the genes encoding key enzymes, understanding gene regulation, quantifying protein expression levels, and mapping metabolic fluxes. Such knowledge is critical for optimizing fermentation processes and enhancing yields.

Enzyme Discovery and Characterization: Multi-omics data can facilitate the discovery and characterization of novel enzymes responsible for specific steps in this compound biosynthesis or modification. For example, identifying lipases or other enzymes involved in fatty acid metabolism could pave the way for engineered biocatalysts with improved efficiency and specificity for producing long-chain ketones from renewable feedstocks novozymes.commdpi.com.

Q & A

Q. How can researchers ensure ethical compliance when using this compound in animal studies?

- Methodological Answer : Adhere to institutional animal care protocols (IACUC) for dose justification and humane endpoints. Publish detailed methods, including anesthesia, euthanasia, and sample size calculations. Open-access platforms like BioStudies encourage data transparency and third-party verification .

Q. What steps are necessary to enhance the reproducibility of this compound synthesis protocols?

- Methodological Answer : Document all procedural details (e.g., stirring rate, cooling gradients) in supplementary materials. Use ChemAxon or PubChem identifiers for reagents. Collaborate with third-party labs for cross-validation and share raw data via repositories like Zenodo .

Future Directions

Q. What gaps exist in the current understanding of this compound’s role in signaling pathways, and how can they be addressed?

- Methodological Answer : Prioritize phosphoproteomics and siRNA screening to identify downstream targets. Single-cell RNA sequencing resolves cell-type-specific responses. Collaborative consortia (e.g., METLIN-SRM) can harmonize data across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.